5-(Difluoromethyl)-2-methoxytoluene
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Overview
Description
5-(Difluoromethyl)-2-methoxytoluene: is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a toluene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-methoxytoluene may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The exact industrial methods can vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-methoxytoluene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted toluene derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 5-(Difluoromethyl)-2-methoxytoluene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique difluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules .
Biology and Medicine: In medicinal chemistry, the difluoromethyl group is often employed to improve the pharmacokinetic properties of drug candidates. The compound can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased durability and chemical resistance .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxytoluene is largely dependent on its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological targets, potentially altering the activity of enzymes or receptors. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
5-(Trifluoromethyl)-2-methoxytoluene: Similar structure but with an additional fluorine atom, which can further enhance metabolic stability and lipophilicity.
2-Methoxy-5-methylbenzaldehyde: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
5-(Difluoromethyl)-2-methylphenol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 5-(Difluoromethyl)-2-methoxytoluene is unique due to the presence of both the difluoromethyl and methoxy groups, which together confer distinct chemical and physical properties. These features make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10F2O |
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Molecular Weight |
172.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,9H,1-2H3 |
InChI Key |
BQKSXAPMRCZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)OC |
Origin of Product |
United States |
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